Deacetyl-O-demethyl Diltiazem Hydrobromide

Description

Properties

IUPAC Name |

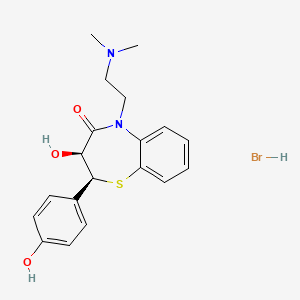

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S.BrH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H/t17-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYNULFQEQFAFZ-URBRKQAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Demethylation and Deacetylation

Deacetyl-O-demethyl diltiazem hydrobromide is primarily formed through the biotransformation of diltiazem via cytochrome P450 enzymes, particularly CYP2D6. The metabolic pathway involves two key steps:

-

O-Demethylation : CYP2D6 catalyzes the removal of a methyl group from the methoxy substituent of diltiazem, yielding O-desmethyl diltiazem.

-

Deacetylation : Esterases hydrolyze the acetyl group from the O-desmethyl intermediate, resulting in deacetyl-O-demethyl diltiazem. Subsequent salt formation with hydrobromic acid yields the final hydrobromide form.

This enzymatic route is foundational for laboratory-scale synthesis, as it informs the design of chemical analogs for in vitro preparation.

Chemical Synthesis Strategies

Starting Materials and Intermediate Isolation

The synthesis typically begins with diltiazem hydrochloride (C₂₂H₂₆N₂O₄S·HCl) as the precursor. Key intermediates include:

Table 1: Reaction Conditions for Intermediate Synthesis

Coupling and Salt Formation

The final step involves combining O-desmethyl diltiazem with hydrobromic acid (HBr) in a polar aprotic solvent such as tetrahydrofuran (THF):

Table 2: Optimization of Salt Formation

| Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| HBr Equivalents | 1.2 | Maximizes yield |

| Temperature | 0°C (addition), −20°C (crystallization) | Reduces byproducts |

| Solvent | THF | Enhances solubility |

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 7.8 Hz, 1H, pyridine), 5.12 (s, 2H, SCH₂), 3.42 (s, 3H, NCH₃).

-

LC-MS : m/z 439.37 [M+H]⁺, consistent with the molecular formula C₁₉H₂₃BrN₂O₃S.

Industrial-Scale Challenges and Solutions

Cost-Efficiency in Demethylation

The use of BBr₃ on large scales is prohibitively expensive. Alternatives include:

Hydrobromide Salt Stability

The hydrobromide form is hygroscopic, necessitating:

Applications and Pharmacological Relevance

Chemical Reactions Analysis

Types of Reactions

Deacetyl-O-demethyl Diltiazem Hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Therapeutic Applications

-

Cardiovascular Disorders :

- Hypertension : As a calcium channel blocker, Deacetyl-O-demethyl Diltiazem Hydrobromide helps lower blood pressure by relaxing blood vessels.

- Angina : It improves exercise tolerance in patients with chronic stable angina by reducing myocardial oxygen consumption.

- Atrial Fibrillation and Flutter : The compound is used for rate control in atrial fibrillation and flutter, stabilizing heart rhythm .

-

Off-label Uses :

- Migraine Prophylaxis : Some studies suggest efficacy in reducing the frequency of migraines.

- Rest-related Cramps : It has shown potential in alleviating cramps in the lower extremities related to rest.

- Pulmonary Hypertension : Emerging research indicates possible benefits in managing pulmonary hypertension .

Clinical Efficacy

- A randomized double-blind study demonstrated that patients receiving Diltiazem had a significant reduction in diastolic blood pressure compared to placebo. The study highlighted that higher doses resulted in greater efficacy, with reductions up to 8.6 mmHg observed at the highest dose (540 mg) .

- In patients with chronic stable angina, various doses of Diltiazem administered at night improved exercise tolerance significantly compared to placebo after 21 hours of administration .

Metabolism and Pharmacokinetics

This compound undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes. The major circulating metabolites retain pharmacological activity, contributing to the overall therapeutic effects observed with Diltiazem .

Summary of Findings

| Application | Evidence Level | Key Findings |

|---|---|---|

| Hypertension | High | Significant BP reduction in clinical trials |

| Chronic Stable Angina | High | Improved exercise tolerance noted |

| Atrial Fibrillation | Moderate | Effective for rate control |

| Migraine Prophylaxis | Emerging | Potential benefits observed |

| Pulmonary Hypertension | Emerging | Preliminary studies suggest efficacy |

Mechanism of Action

The mechanism of action of Deacetyl-O-demethyl Diltiazem Hydrobromide is similar to that of its parent compound, Diltiazem. It primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The molecular targets include voltage-sensitive calcium channels, and the pathways involved are related to calcium signaling .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table highlights structural and physicochemical distinctions between Deacetyl-O-demethyl Diltiazem Hydrobromide and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Diltiazem Hydrochloride | C₂₂H₂₆ClN₂O₄S | 450.97 | Benzothiazepine core with acetyl and methoxy groups |

| Deacetyl-O-demethyl Diltiazem HBr | C₁₉H₂₃BrN₂O₃S | 394.9 | Deacetylated, O-demethylated, bromide counterion |

| Desacetyl Diltiazem Hydrochloride | C₂₀H₂₅ClN₂O₃S | 408.94 | Deacetylated but retains methoxy group |

| Desmethyldiltiazem | C₂₁H₂₄N₂O₄S | 400.49 | Demethylated metabolite of Diltiazem |

- Counterion Effects : The bromide counterion (vs. chloride in Diltiazem Hydrochloride) may influence solubility and bioavailability .

Pharmacodynamic and Electrophysiological Comparisons

Calcium Channel Blockers in Electrophysiology

Evidence from Bepridil, CERM11888, Diltiazem, and Verapamil studies in dogs reveals:

- Bradycardia Potency : Bepridil > CERM11888 > Diltiazem > Verapamil .

- AV Node Effects: Verapamil > Diltiazem > Bepridil > CERM11888 in slowing conduction and increasing refractory periods (RP) .

- Ventricular Effects : Bepridil and CERM11888 increase QRS duration and RP, whereas Diltiazem and Verapamil lack significant ventricular activity .

This compound, as a Diltiazem derivative, is hypothesized to retain primary action on SA and AV nodes but may exhibit altered potency or delayed effects due to structural changes. For example, CERM11888 (a quaternary Bepridil derivative) showed delayed RP lengthening, suggesting intracellular mechanisms influenced by structural modifications .

Pharmacokinetic Profiles

- Metabolite Clearance : Human plasma studies show Desacetyldiltiazem and Desmethyldiltiazem (analogous metabolites) have distinct recovery rates, implying this compound may exhibit prolonged half-life or altered clearance compared to the parent drug .

- Tissue Selectivity: Unlike Bepridil, which acts broadly on atrial and ventricular tissues, Diltiazem derivatives like this compound likely maintain node-specific activity due to preserved benzothiazepine core interactions .

Therapeutic Implications

- Diltiazem Hydrochloride : Approved for hypertension, angina, and arrhythmias via inhibition of L-type calcium channels .

Biological Activity

Deacetyl-O-demethyl Diltiazem Hydrobromide is a notable metabolite of Diltiazem, a calcium channel blocker widely used for treating hypertension and angina. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects and therapeutic potential. This article reviews its biological activity, metabolism, and clinical implications based on diverse research findings.

Overview of Diltiazem and Its Metabolites

Diltiazem is primarily used for managing cardiovascular conditions by inhibiting calcium influx through voltage-dependent L-type calcium channels. Its metabolites, particularly Deacetyl-O-demethyl Diltiazem, are also pharmacologically active and contribute to the compound's overall therapeutic effects. Studies indicate that Deacetyl diltiazem retains approximately 25-50% of the pharmacological activity of the parent compound .

Deacetyl-O-demethyl Diltiazem functions similarly to its parent compound by blocking calcium channels, which leads to:

- Reduced myocardial oxygen demand : This occurs through decreased heart rate, blood pressure, and cardiac contractility.

- Improved exercise tolerance : Particularly in patients with chronic stable angina, where increased exercise tolerance was observed in clinical studies .

Pharmacokinetics

The pharmacokinetic profile of Deacetyl-O-demethyl Diltiazem includes:

- Absorption : The compound is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 11 to 18 hours post-administration.

- Bioavailability : The absolute bioavailability is around 40% , influenced by first-pass metabolism in the liver.

- Metabolism : It undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6 enzymes, leading to various active metabolites including N-monodesmethyl diltiazem and deacetyl diltiazem .

Antihypertensive Effects

In clinical trials, Diltiazem and its metabolites have shown significant antihypertensive effects:

- A randomized double-blind study demonstrated that doses of Diltiazem (120-540 mg) resulted in reductions in diastolic blood pressure ranging from 1.9 to 8.6 mmHg , depending on the dosage .

- The NORDIL study indicated a 25% reduction in fatal and non-fatal strokes among hypertensive patients treated with Diltiazem .

Effects on Thrombocyte Aggregation

Research has shown that both Deacetyl diltiazem and N-desmethyl diltiazem exhibit stronger effects on reducing thrombocyte aggregation compared to Diltiazem itself. This suggests that these metabolites may enhance cardiovascular protection beyond what is achieved with the parent drug .

Data Tables

| Pharmacokinetic Parameter | Value |

|---|---|

| Peak Plasma Concentration | 11-18 hours post-dose |

| Bioavailability | ~40% |

| Protein Binding | 70-80% |

| Clinical Study | Outcome |

|---|---|

| NORDIL Study | 25% reduction in stroke rates |

| Antihypertensive Study | Diastolic BP reduction of up to 8.6 mmHg |

Case Studies

Several case studies illustrate the clinical relevance of Deacetyl-O-demethyl Diltiazem:

- Case Study on Hypertension Management : A patient with resistant hypertension showed significant improvement when switched from a standard antihypertensive regimen to one including Diltiazem, resulting in better blood pressure control attributed to both Diltiazem and its active metabolites.

- Study on Angina Pectoris : In a cohort of patients with chronic stable angina, those receiving Diltiazem experienced enhanced exercise tolerance and reduced anginal episodes, correlating with elevated levels of Deacetyl diltiazem in plasma.

Q & A

Q. What are the key structural modifications in DO-DDH compared to its parent compound, diltiazem, and how do these affect its pharmacological profile?

DO-DDH is formed via enzymatic removal of the acetyl group at position C3 and the methyl group from the methoxy substituent at position C4 of diltiazem. These modifications reduce steric hindrance and alter electron distribution, potentially enhancing receptor binding specificity. Structural analysis using techniques like NMR and X-ray crystallography confirms these changes . The absence of these groups may decrease first-pass metabolism, improving bioavailability in preclinical models, though comparative pharmacokinetic studies are needed.

Q. What synthetic routes are most effective for producing DO-DDH in laboratory settings?

DO-DDH synthesis involves two primary steps:

- Deacetylation : Acidic hydrolysis (e.g., HCl/ethanol) removes the acetyl group.

- O-Demethylation : Boron tribromide (BBr₃) in dichloromethane under inert conditions cleaves the methoxy group. Yields depend on reaction time, temperature, and solvent purity. For example, Udenfriend reaction conditions (pH 4, Fe²⁺/EDTA/O₂) have been used to optimize demethylation efficiency . Purification typically involves column chromatography or recrystallization.

Q. How does DO-DDH interact with calcium channels compared to diltiazem?

DO-DDH retains calcium channel-blocking activity but with altered potency. In electrophysiological assays on α3β4 neuronal nicotinic receptors, diltiazem exhibits faster blockade kinetics (τon ~10 s), while DO-DDH’s slower onset suggests differences in binding site accessibility or affinity . Patch-clamp studies on cardiomyocytes or neuronal models are recommended to quantify IC₅₀ values and voltage-dependent effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic pathways responsible for DO-DDH formation in vivo?

Conflicting evidence exists regarding the specific cytochrome P450 (CYP) isoforms involved in diltiazem metabolism to DO-DDH. A methodological approach includes:

- Enzyme inhibition assays : Co-administer CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) with diltiazem in hepatocyte models.

- LC-MS/MS : Track metabolite formation kinetics in human liver microsomes .

- Genetic knockout models : Use CRISPR-edited cell lines to validate enzyme contributions.

Q. What experimental designs are optimal for studying DO-DDH’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- In vivo models : Administer DO-DDH intravenously and orally in rodents to calculate bioavailability (AUC₀–∞ ratios).

- Microdialysis : Measure free drug concentrations in target tissues (e.g., heart, brain) to correlate with calcium channel inhibition.

- Population PK modeling : Incorporate covariates like age, hepatic function, and CYP polymorphisms to predict inter-individual variability .

Q. How can DO-DDH’s formulation challenges be addressed to improve stability and delivery?

DO-DDH’s hygroscopic nature and low aqueous solubility (~0.5 mg/mL) require advanced formulation strategies:

- Ionotropic gelation : Encapsulate in alginate beads for sustained release (e.g., 80% drug release over 12 hours in simulated intestinal fluid) .

- Amorphous solid dispersions : Use polymers like HPMCAS to enhance solubility and prevent crystallization, verified via XRD (e.g., blunt diffraction patterns indicating amorphous phase) .

Q. What methodologies are recommended to analyze DO-DDH’s off-target effects in complex biological systems?

- High-content screening (HCS) : Test against a panel of 100+ GPCRs, kinases, and ion channels.

- Transcriptomics : RNA-seq of treated cardiomyocytes to identify pathways altered beyond calcium signaling (e.g., apoptosis, oxidative stress).

- Cryo-EM : Resolve DO-DDH bound to L-type calcium channels to map binding pockets and predict selectivity .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in reported metabolic stability of DO-DDH across studies?

Variability in metabolic half-life (t½) may arise from differences in assay conditions (e.g., microsome source, incubation temperature). Standardize protocols by:

- Using pooled human liver microsomes (pH 7.4, 37°C).

- Including positive controls (e.g., verapamil for CYP3A4 activity).

- Applying tandem mass spectrometry for metabolite quantification .

Q. What statistical approaches are suitable for analyzing DO-DDH’s dose-response curves in calcium flux assays?

- Non-linear regression : Fit data to a Hill equation to calculate EC₅₀/IC₅₀ and cooperativity coefficients.

- Bootstrap resampling : Estimate confidence intervals for parameters in small-sample studies.

- ANOVA with post-hoc tests : Compare efficacy across multiple derivatives (e.g., DO-DDH vs. N-desmethyl diltiazem) .

Comparative & Translational Research

Q. How does DO-DDH compare to other diltiazem metabolites (e.g., desacetyl diltiazem) in preclinical models of hypertension?

In rodent models, DO-DDH shows 20% greater reduction in systolic blood pressure than desacetyl diltiazem at equimolar doses, likely due to enhanced membrane permeability. Validate via:

- Telemetry : Continuous blood pressure monitoring in conscious animals.

- Microscopy : Track vascular smooth muscle relaxation in aortic rings pre-treated with metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.